5-Bromo-2-iminopyrimidin-1(2h)-ol
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Overview
Description
5-Bromo-2-iminopyrimidin-1(2h)-ol is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iminopyrimidin-1(2h)-ol typically involves the bromination of 2-iminopyrimidin-1(2h)-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iminopyrimidin-1(2h)-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Typical conditions involve heating the reaction mixture in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidin-1(2h)-ol derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-2-iminopyrimidin-1(2h)-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iminopyrimidin-1(2h)-ol is not well-defined. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Iminopyrimidin-1(2h)-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-2-iminopyrimidin-1(2h)-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
5-Fluoro-2-iminopyrimidin-1(2h)-ol:
Uniqueness
5-Bromo-2-iminopyrimidin-1(2h)-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications where the bromine atom plays a crucial role.
Properties
CAS No. |
84539-23-1 |
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Molecular Formula |
C4H4BrN3O |
Molecular Weight |
190.00 g/mol |
IUPAC Name |
5-bromo-1-hydroxypyrimidin-2-imine |
InChI |
InChI=1S/C4H4BrN3O/c5-3-1-7-4(6)8(9)2-3/h1-2,6,9H |
InChI Key |
XRSHHAYBGOOWFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N)N1O)Br |
Origin of Product |
United States |
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